molecular formula C26H23F4N5O B1313343 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole CAS No. 719272-75-0

3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole

货号: B1313343
CAS 编号: 719272-75-0
分子量: 497.5 g/mol
InChI 键: FRKIPPLTMSQJLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic organic molecule featuring a bicyclo[2.2.2]octane core fused with a 1,2,4-oxadiazole ring and a 4H-1,2,4-triazole moiety. Key structural attributes include:

  • Bicyclo[2.2.2]octane: A rigid, three-dimensional scaffold that enhances thermal stability and influences molecular packing in crystalline forms .
  • 1,2,4-Oxadiazole: A five-membered aromatic ring known for its electron-withdrawing properties and role in medicinal chemistry as a bioisostere for esters or amides .
  • 4H-1,2,4-Triazole: A nitrogen-rich heterocycle frequently utilized in antifungal and antimicrobial agents due to its ability to form hydrogen bonds .

属性

IUPAC Name

3-(4-fluorophenyl)-5-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N5O/c1-35-21(18-4-2-3-5-19(18)26(28,29)30)32-33-22(35)24-10-13-25(14-11-24,15-12-24)23-31-20(34-36-23)16-6-8-17(27)9-7-16/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIPPLTMSQJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NC(=NO4)C5=CC=C(C=C5)F)C6=CC=CC=C6C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468043
Record name 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719272-75-0
Record name 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole (CAS No. 719272-75-0) is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a fluorophenyl group and a triazole ring. This structure suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C26H23F4N5OC_{26}H_{23}F_4N_5O. It features a bicyclic octane framework linked to an oxadiazole and a triazole group, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial agent, anticancer drug, and its effects on specific cellular targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating related compounds, several triazole derivatives demonstrated notable antibacterial and antifungal activities against various strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 21.25 μM , indicating strong activity against pathogens like Mycobacterium tuberculosis .
  • A related study found that triazole compounds had IC50 values exceeding 375 μM against Vero cell lines, suggesting minimal cytotoxicity while retaining efficacy against bacterial strains .

Anticancer Activity

The compound's structural elements suggest potential anticancer properties:

  • In vitro studies involving similar triazole derivatives showed IC50 values above 100 µM against cancer cell lines such as MDA-MB-231 and PC3 . These findings indicate that while the compounds exhibit some level of cytotoxicity, they are relatively safe for normal cells.

Mechanistic Insights

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example:

  • Docking studies have suggested that these compounds may interact with key enzymes involved in metabolic pathways of pathogens . This interaction is crucial for understanding how these compounds exert their biological effects.

Case Studies

  • Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives highlighted their efficacy against bacterial strains with MIC values indicating strong antibacterial properties .
  • Cytotoxicity Assessment : A series of tests conducted on Vero cell lines revealed that many synthesized derivatives exhibited low toxicity levels, reinforcing the safety profile of these compounds while maintaining their antimicrobial efficacy .

Data Summary Table

Biological Activity Tested Compound MIC (μM) IC50 (μM) Cell Line
AntibacterialTriazole Derivative≤21.25>375Vero
AnticancerRelated Triazoles>10098.08MDA-MB-231, PC3
AntifungalVarious TriazolesNot specifiedNot specifiedNot specified

相似化合物的比较

Key Research Findings

Halogen Effects : Chlorine and fluorine substituents produce isostructural crystals in thiazole derivatives, but larger halogens (e.g., Br) may disrupt packing .

Bioactivity Trends : Fluorinated and trifluoromethyl groups correlate with enhanced antifungal and receptor-binding activities due to increased lipophilicity and electronic effects .

Structural Rigidity : The bicyclo[2.2.2]octane core in the target compound likely improves thermal stability compared to flexible thiazole or thiophene analogs .

常见问题

Q. Optimization Strategies :

  • Use high-throughput screening (HTS) to test solvents (e.g., DMF vs. toluene) and catalysts (e.g., CuI vs. Ru-based).
  • Monitor reaction progress via LC-MS or in-situ IR to identify bottlenecks.
  • Example optimization table:
StepReagentSolventTemp (°C)Yield (%)Reference
OxadiazolePOCl₃CH₂Cl₂8065
ClickCuI/NaAscDMFRT78

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing its structure?

Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorophenyl groups and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR for backbone assignments. Coupling patterns in 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .
  • X-ray Crystallography : Employ SHELXL for refinement (e.g., resolving bicyclo[2.2.2]octane geometry). Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (±5 ppm error).

Advanced: How can computational modeling predict its bioactivity, and what are key parameters for docking studies?

Answer:

  • Target Selection : Prioritize receptors with known affinity for fluorophenyl/oxadiazole motifs (e.g., mGlu5, NK-1) .
  • Docking Workflow :
    • Prepare the ligand: Optimize geometry at B3LYP/6-31G* level.
    • Grid box placement: Focus on hydrophobic pockets (e.g., Trp residues in mGlu5).
    • Scoring functions: Use MM-GBSA for binding free energy estimation.
  • Key Parameters :
    • Lipophilicity (LogP) : Target 2–4 for blood-brain barrier penetration .
    • Electrostatic potential maps : Identify H-bond donors/acceptors in the oxadiazole-triazole core .

Advanced: How do structural modifications (e.g., trifluoromethyl substitution) alter its pharmacological profile?

Answer:
The 2-(trifluoromethyl)phenyl group enhances metabolic stability and target affinity via:

  • Hydrophobic interactions : CF₃ groups fill lipophilic pockets in enzymes/receptors .
  • Electron-withdrawing effects : Stabilize triazole-metal coordination in metalloenzyme inhibition .

Q. Comparative SAR Table :

SubstituentTarget IC₅₀ (nM)Metabolic Stability (t₁/₂, h)Reference
-CF₃0.09 (mGlu5)6.2
-Cl0.453.8
-OCH₃1.22.1

Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

Answer:

  • Assay Validation :
    • Confirm target expression levels (e.g., Western blot for receptor density).
    • Standardize readouts (e.g., calcium flux vs. cAMP).
  • Data Reconciliation :
    • Use Schild regression to distinguish allosteric vs. orthosteric effects .
    • Cross-validate with knock-out models (e.g., mGlu5−/− cells).

Basic: What are best practices for purity assessment and stability testing?

Answer:

  • HPLC : Use a C18 column (gradient: 5–95% MeCN/H₂O) with dual λ detection (254 nm, 220 nm). Accept purity ≥95% .
  • Stability :
    • Store at −20°C in amber vials (prevents photodegradation of oxadiazole).
    • Test in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS over 72h .

Advanced: How can cryo-EM or NMR elucidate its mechanism in membrane-bound protein complexes?

Answer:

  • Cryo-EM : Use nanodisc-embedded receptors to resolve binding poses in lipid bilayers (2.5–3.5 Å resolution) .
  • NMR : 19F^{19}\text{F}-NMR with isotopic labeling to track conformational changes in real time .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Hazard Mitigation :
    • Use blast shields for high-pressure reactions (e.g., cyclizations with POCl₃) .
    • Avoid azide accumulation (risk of explosion); quench excess NaN₃ with NaNO₂ .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。